molecular formula C22H35NO10 B8713522 CbzNH-PEG6-CH2COOH

CbzNH-PEG6-CH2COOH

Cat. No. B8713522
M. Wt: 473.5 g/mol
InChI Key: GNBJIANOXWXLSU-UHFFFAOYSA-N
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Patent
US07276286B2

Procedure details

TFA (4 mL) was added to a solution of compound 6 (0.93 g, 1.7 mmol) in CH2Cl2 (20 mL) and the resulting solution was stirred overnight at ambient temperature. The resulting solution was concentrated in vacuo and the residue was loaded onto a silica gel gravity column (50 g) and eluted with CH2Cl2:MeOH:NH4OH(30% aqueous) 90:10:1 (v/v) to afford compound 7 as a thick colorless oil (0.83 g, 99%).
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
compound 6
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
30%
Yield
99%

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=[O:2].C([O:12][C:13](=[O:44])[CH2:14][O:15][CH2:16][CH2:17][O:18][CH2:19][CH2:20][O:21][CH2:22][CH2:23][O:24][CH2:25][CH2:26][O:27][CH2:28][CH2:29][O:30][CH2:31][CH2:32][NH:33][C:34]([O:36][CH2:37][C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1)=[O:35])(C)(C)C>C(Cl)Cl>[NH4+:33].[OH-:2].[CH2:37]([O:36][C:34]([NH:33][CH2:32][CH2:31][O:30][CH2:29][CH2:28][O:27][CH2:26][CH2:25][O:24][CH2:23][CH2:22][O:21][CH2:20][CH2:19][O:18][CH2:17][CH2:16][O:15][CH2:14][C:13]([OH:44])=[O:12])=[O:35])[C:38]1[CH:39]=[CH:40][CH:41]=[CH:42][CH:43]=1 |f:3.4|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
compound 6
Quantity
0.93 g
Type
reactant
Smiles
C(C)(C)(C)OC(COCCOCCOCCOCCOCCOCCNC(=O)OCC1=CC=CC=C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated in vacuo
WASH
Type
WASH
Details
eluted with CH2Cl2

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[NH4+].[OH-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.83 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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